3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid
Description
3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a hydroxyl group, and a methyl group attached to a benzoic acid core
Properties
IUPAC Name |
3-(4-fluoro-2-hydroxyphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-10(3-2-4-11(8)14(17)18)12-6-5-9(15)7-13(12)16/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPLUYGWDYCXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689406 | |
| Record name | 4'-Fluoro-2'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-51-8 | |
| Record name | 4'-Fluoro-2'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid typically involves multiple steps. One common method starts with the preparation of 4-fluoro-2-hydroxyacetophenone, which is then subjected to further reactions to introduce the methyl group and the carboxylic acid functionality. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-fluoro-2-hydroxybenzaldehyde, while reduction of the carboxylic acid group can produce 3-(4-fluoro-2-hydroxyphenyl)-2-methylbenzyl alcohol .
Scientific Research Applications
3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be due to its ability to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The hydroxyl and fluorine groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-hydroxyphenylboronic acid: Shares the fluorine and hydroxyl groups but differs in the presence of a boronic acid group instead of a carboxylic acid
4-Fluoro-2-hydroxyacetophenone: Similar structure but lacks the carboxylic acid group, making it less versatile in certain reactions
Uniqueness
3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
